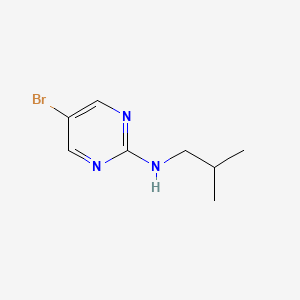

(5-Bromopyrimidin-2-yl)-isobutylamine

CAS No.: 1368446-55-2

Cat. No.: VC2686396

Molecular Formula: C8H12BrN3

Molecular Weight: 230.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1368446-55-2 |

|---|---|

| Molecular Formula | C8H12BrN3 |

| Molecular Weight | 230.11 g/mol |

| IUPAC Name | 5-bromo-N-(2-methylpropyl)pyrimidin-2-amine |

| Standard InChI | InChI=1S/C8H12BrN3/c1-6(2)3-10-8-11-4-7(9)5-12-8/h4-6H,3H2,1-2H3,(H,10,11,12) |

| Standard InChI Key | FXHIANLHFJMUAT-UHFFFAOYSA-N |

| SMILES | CC(C)CNC1=NC=C(C=N1)Br |

| Canonical SMILES | CC(C)CNC1=NC=C(C=N1)Br |

Introduction

Chemical Identity and Structure

(5-Bromopyrimidin-2-yl)-isobutylamine is characterized by a pyrimidine ring with bromine at the 5-position and an isobutylamine group at the 2-position. The compound has the following key properties:

| Property | Value |

|---|---|

| CAS Number | 1368446-55-2 |

| Molecular Formula | C8H12BrN3 |

| Molecular Weight | 230.1 g/mol |

| IUPAC Name | N-(2-methylpropyl)-5-bromopyrimidin-2-amine |

| Structure | Pyrimidine ring with Br at C-5 and isobutylamine at C-2 |

The presence of the bromine atom at the 5-position of the pyrimidine ring provides a reactive site for further synthetic transformations, making this compound particularly valuable as an intermediate in organic synthesis. The isobutylamine group at the 2-position adds a lipophilic character to the molecule, potentially influencing its pharmacokinetic properties .

Synthetic Methodologies

Several approaches can be employed for synthesizing (5-Bromopyrimidin-2-yl)-isobutylamine, drawing from established methods for similar compounds:

Physical and Chemical Properties

While specific experimental data for (5-Bromopyrimidin-2-yl)-isobutylamine is limited, properties can be estimated based on structurally related compounds:

The bromine substituent significantly affects the electronic properties of the pyrimidine ring, creating an electron-deficient system particularly at the C-2 and C-4 positions. This electronic distribution influences the reactivity patterns of the compound, especially in nucleophilic substitution reactions .

Reactivity and Chemical Transformations

The (5-Bromopyrimidin-2-yl)-isobutylamine molecule presents several reactive sites:

Bromine Functionality

The bromine at C-5 enables various cross-coupling reactions:

-

Suzuki-Miyaura coupling with boronic acids to introduce aryl or heteroaryl groups

-

Sonogashira coupling with terminal alkynes to introduce alkynyl groups

-

Buchwald-Hartwig amination for introducing additional amino functionalities

Evidence for the utility of these transformations can be found in the synthesis of GDC-0980, where similar brominated heterocycles undergo Suzuki-Miyaura coupling .

Amine Functionality

The secondary amine (NH) can participate in:

-

Further N-alkylation reactions

-

Acylation to form amides

-

Carbamate formation

An example of such transformations is seen in the synthesis of 2-((5-Bromopyrimidin-2-yl)(isobutyl)amino)acetamide (CAS: 1410671-11-2), where additional functional groups are introduced at the nitrogen position .

Structural Analogs and Related Compounds

Several structurally related compounds provide context for understanding the potential properties and applications of (5-Bromopyrimidin-2-yl)-isobutylamine:

Core Structure Variants

-

5-Bromopyrimidin-2-amine (CAS: 7752-82-1): The parent compound lacking the isobutyl group

-

(5-Bromopyrimidin-2-yl)methanamine (CAS: 1240783-02-1): Contains a simpler methylamine group

-

2-Amino-5-bromopyridine (CAS: 1072-97-5): A related pyridine analog with different electronic properties

Amine Substituent Variants

-

(5-Bromopyrimidin-2-yl)isopropylamine (CAS: 77476-95-0): Contains an isopropyl group instead of isobutyl

-

5-Bromo-N-methylpyrimidin-2-amine (CAS: 31402-54-7): Contains a methyl group instead of isobutyl

-

5-bromo-N-isobutylpyridin-2-amine (CAS: 300394-89-2): A pyridine analog with similar substitution pattern

Functionally Modified Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume